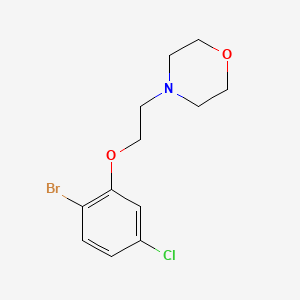

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine” is a chemical compound with the CAS Number: 1255574-55-0 . It has a molecular weight of 320.61 . The IUPAC name for this compound is 4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine .

Molecular Structure Analysis

The InChI code for “4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine” is 1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula of “4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine” is C12H15BrClNO2 . It has a molecular weight of 320.61 .Applications De Recherche Scientifique

Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate

- Involves the enamination of p-chloropropiophenone to form 4-[(Z)-1-(4-chlorophenyl)propenyl]morpholine, which is a part of the synthesis pathway of rimonabant, an antiobesity agent (Hao Zhi-hui, 2007).

Nucleophilic Substitution Reaction Studies

- Research on the reaction of 2-bromo-5-nitrothiophene with morpholine to understand aromatic nucleophilic substitution reactions in various solvent compositions, highlighting the importance of solvent polarity and solvation effects in reaction kinetics (Ali Reza Harifi‐Mood & Ali Mousavi-Tekmedash, 2013).

Tellurium-Containing Morpholine Derivatives

- Synthesis of tellurated morpholine derivatives like N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, and their complexation with palladium(II) and mercury(II), indicating the potential of morpholine derivatives in organometallic chemistry (A. Singh et al., 2000).

Antibacterial and Antimicrobial Activities

- Synthesis of morpholine derivatives showing significant antibacterial properties. This includes studies on 4-(2-aminoethyl)morpholine derivatives and their reactions with different arylsulfonyl chlorides, highlighting the broad spectrum of biological activities offered by the sulfamoyl group (Aziz‐ur‐Rehman et al., 2016).

Morpholine Derivatives for Novel Synthesis

- Use of morpholine in novel synthetic pathways such as the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showing the versatility of morpholine in organic synthesis (M. D’hooghe et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTYRKYUGKVPKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682149 |

Source

|

| Record name | 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-55-0 |

Source

|

| Record name | 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)

![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)